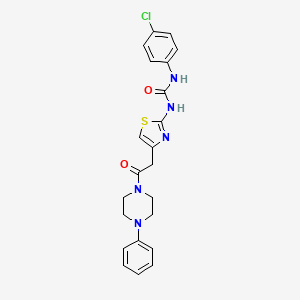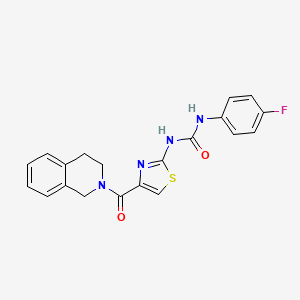
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorobenzylthio group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the reaction of 3-fluorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
3-fluorobenzyl chloride+6-methyl-2-thiouracilK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorobenzylthio group under specific conditions.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of desulfurized products
Substitution: Formation of substituted benzyl derivatives
科学的研究の応用
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the effects of fluorobenzylthio groups on biological systems.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or disruption of plant biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-((3-fluorobenzyl)thio)-6-methylpyrimidine
- 4-((3-chlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
- 4-((3-bromobenzyl)thio)-6-methylpyrimidin-2(1H)-one
Uniqueness
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable tool in medicinal chemistry and other scientific research fields.
特性
CAS番号 |
898445-40-4 |
|---|---|
分子式 |
C12H11FN2OS |
分子量 |
250.29 |
IUPAC名 |
4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChIキー |
CFKLQFRUEYMNTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)
![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)
![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)
![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)
![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)


